

Diisobutyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutyl ether*

Cat. No.: B008407

[Get Quote](#)

Introduction

Diisobutyl ether (DIBE) is a colorless, volatile, and flammable organic compound with the chemical formula C8H18O. As a branched-chain ether, it possesses unique solvent properties that make it a valuable reagent in various chemical applications, including in research and development within the pharmaceutical industry. This technical guide provides an in-depth overview of **diisobutyl ether**, covering its chemical and physical properties, synthesis and purification protocols, key applications, and safety considerations.

Chemical Identification and Synonyms

The unambiguous identification of chemical substances is critical for researchers. The primary identifier for **diisobutyl ether** is its CAS number.

Identifier	Value
CAS Number	628-55-7 [1] [2] [3] [4] [5]

Diisobutyl ether is also known by several other names in the literature and commercial products.

Table 1: Synonyms for **Diisobutyl Ether**

Synonym

Isobutyl Ether[1][2][3][5]

Bis(2-methylpropyl) ether[2]

1,1'-oxybis[2-methylpropane][2]

1-Isobutoxy-2-methylpropane[2][3]

2-Methyl-1-(2-methylpropoxy)propane[3]

Physicochemical Properties

A summary of the key physicochemical properties of **diisobutyl ether** is presented in the table below. This data is essential for its proper handling, use in experiments, and for the design of chemical processes.

Table 2: Physicochemical Properties of **Diisobutyl Ether**

Property	Value
Molecular Formula	C ₈ H ₁₈ O[2][3][4]
Molecular Weight	130.23 g/mol [2][3][4]
Appearance	Colorless to almost colorless clear liquid[1][2]
Melting Point	-100 °C[2]
Boiling Point	122 °C[2]
Density	0.75 g/cm ³ [2]
Refractive Index	1.3890 - 1.3910[2]
Flash Point	8 °C[2]
Water Solubility	137.9 g/L (25 °C)[2]
Solubility	Slightly soluble in Chloroform and Dichloromethane[2]

Experimental Protocols

Synthesis of Diisobutyl Ether via Acid-Catalyzed Dehydration of Isobutanol

The most common method for synthesizing symmetrical ethers like **diisobutyl ether** is the acid-catalyzed dehydration of the corresponding alcohol. The following protocol is a representative procedure adapted from the synthesis of its isomer, n-butyl ether.

Materials:

- Isobutanol
- Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Sodium hydroxide solution (e.g., 10%)
- Saturated sodium chloride solution (brine)
- Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)
- Distillation apparatus

Procedure:

- Set up a reflux apparatus with a heating mantle, a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
- To the round-bottom flask, add isobutanol and a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid).

- Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ether.
- Continue the reaction until the theoretical amount of water has been collected or the reaction ceases to produce more water.
- Allow the reaction mixture to cool to room temperature.

Purification of Diisobutyl Ether

The crude **diisobutyl ether** from the synthesis will contain unreacted isobutanol, the acid catalyst, and byproducts. The following purification protocol is generally applicable.

Procedure:

- Transfer the cooled reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with:
 - Water to remove the bulk of the acid and any water-soluble impurities.
 - A dilute solution of sodium hydroxide (e.g., 10%) to neutralize the remaining acid catalyst.
[\[2\]](#)
 - Water to remove any residual sodium hydroxide.
 - Saturated sodium chloride solution (brine) to reduce the solubility of the ether in the aqueous layer and aid in phase separation.
- Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
- Add an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride) to the ether and swirl to remove any residual water.
[\[2\]](#)
- Filter or decant the dried ether to remove the drying agent.
- Purify the **diisobutyl ether** by fractional distillation, collecting the fraction that boils at the literature value of 122 °C.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **diisobutyl ether**.

Applications in Research and Drug Development

Ethers are a significant class of solvents and reagents in organic synthesis and the pharmaceutical industry. While specific documented applications for **diisobutyl ether** are less common than for its isomers like diethyl ether or di-n-butyl ether, its properties suggest its utility in several areas.

- Solvent for Organic Reactions: **Diisobutyl ether** can be used as a solvent for various organic reactions, particularly those requiring a relatively nonpolar, aprotic medium with a moderate boiling point. Its branched structure can influence reaction selectivity and solubility of reagents compared to linear ethers.
- Grignard Reactions: Ethers are the classic solvents for the formation and reaction of Grignard reagents. Di-n-butyl ether is known to be an effective solvent for these reactions, and **diisobutyl ether** can likely serve a similar role, especially when a higher boiling point than diethyl ether is desirable.
- Extraction Solvent: Due to its low water solubility and ability to dissolve a range of organic compounds, **diisobutyl ether** can be employed as an extraction solvent in the workup of reaction mixtures to isolate products from aqueous phases.
- Pharmaceutical Synthesis: Ethers are used in the synthesis of various active pharmaceutical ingredients (APIs). **Diisobutyl ether** can serve as a reaction medium or in the purification of intermediates in these synthetic pathways. For instance, it can be used as a reaction medium in the synthesis of intermediates for fragrances and other chemicals.^[6]

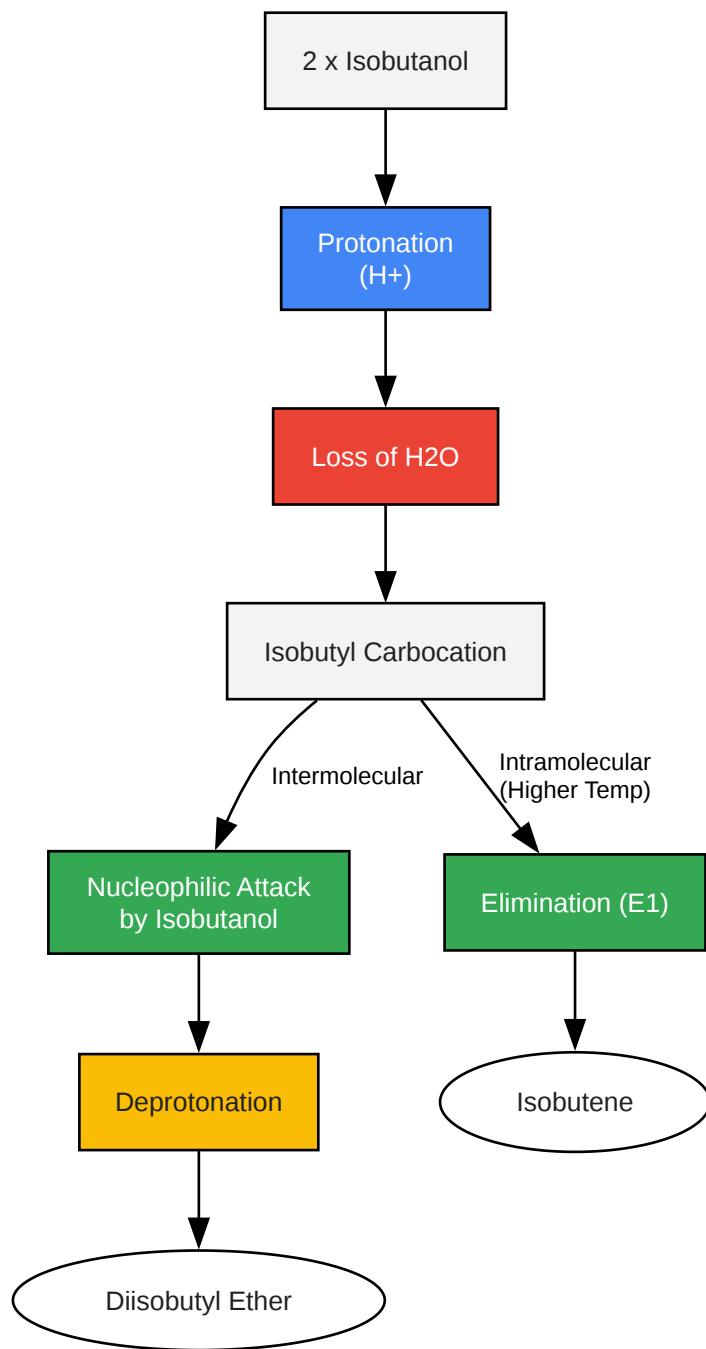
Safety and Handling

Diisobutyl ether is a highly flammable liquid and vapor.[\[1\]](#) It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, away from sources of ignition.

Table 3: Hazard and Precautionary Information

GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
GHS02	Danger	H225: Highly flammable liquid and vapor. [1] [2]	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. [1] P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. [1] P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P370+P378: In case of fire: Use... to extinguish. P403+P235: Store in a well-ventilated place. Keep cool.

P501: Dispose of contents/container to an approved waste disposal plant.



Incompatibilities: **Diisobutyl ether** is incompatible with strong oxidizing agents.[\[2\]](#)

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Logical Relationships in Ether Synthesis

The synthesis of **diisobutyl ether** from isobutanol is governed by competing reaction pathways: intermolecular dehydration to form the ether and intramolecular dehydration to form an alkene. The reaction conditions can be optimized to favor the desired ether formation.

[Click to download full resolution via product page](#)

Caption: Competing pathways in the acid-catalyzed dehydration of isobutanol.

Conclusion

Diisobutyl ether is a versatile solvent with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its properties, synthesis, and safe

handling procedures is essential for its effective and responsible use in a laboratory setting. This guide provides a foundational resource for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciepub.com [sciepub.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diisobutyl Ether: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b008407#diisobutyl-ether-cas-number-and-synonyms\]](https://www.benchchem.com/product/b008407#diisobutyl-ether-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com